(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol
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Overview
Description
2,2-Dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a heterocyclic organic compound that contains a five-membered ring with two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol involves several synthetic steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by reacting a suitable diene with a diol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often involves optimized processes to ensure high yield and purity. One such method includes the use of a ticagrelor intermediate, which is prepared through an improved, commercially viable, and industrially advantageous process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Typical nucleophiles include halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2,2-Dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets and pathways. For instance, as a precursor to ticagrelor, it plays a role in inhibiting platelet aggregation by blocking the P2Y12 receptor on platelets . This inhibition prevents the activation of the GPIIb/IIIa receptor complex, reducing the risk of thrombus formation.
Comparison with Similar Compounds
- 2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one
- 2,2-Dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Uniqueness: 2,2-Dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to serve as a precursor for pharmaceutical agents like ticagrelor highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7,9H,1-2H3 |
InChI Key |
FXOFSGSXPYHEMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C=CC(C2O1)O)C |
Origin of Product |
United States |
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